
Hydrazine, 1,1-dimethyl-2,2-dipropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazine, 1,1-dimethyl-2,2-dipropyl- is an organic compound with the molecular formula C₈H₂₀N₂ and a molecular weight of 144.2578 g/mol It is a derivative of hydrazine, where the hydrogen atoms are substituted with methyl and propyl groups
Vorbereitungsmethoden
The synthesis of Hydrazine, 1,1-dimethyl-2,2-dipropyl- typically involves the reaction of appropriate alkyl halides with hydrazine. The reaction conditions often require a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction .
Analyse Chemischer Reaktionen
Hydrazine, 1,1-dimethyl-2,2-dipropyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrogen oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Hydrazine, 1,1-dimethyl-2,2-dipropyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.
Biology: It is studied for its potential effects on biological systems, including its role as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Hydrazine, 1,1-dimethyl-2,2-dipropyl- involves its interaction with molecular targets in biological systems. It can act as a nucleophile, attacking electrophilic centers in molecules. This interaction can lead to the formation of new chemical bonds and the alteration of molecular structures. The specific pathways involved depend on the nature of the target molecules and the conditions of the reaction .
Vergleich Mit ähnlichen Verbindungen
Hydrazine, 1,1-dimethyl-2,2-dipropyl- can be compared with other similar compounds such as:
Hydrazine, 1,1-dimethyl-: This compound has a similar structure but lacks the propyl groups.
Hydrazine, 1,1-dipropyl-: This compound has propyl groups but lacks the methyl groups.
Hydrazine, 1,2-dimethyl-: This compound has methyl groups at different positions. The uniqueness of Hydrazine, 1,1-dimethyl-2,2-dipropyl- lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
60678-66-2 |
|---|---|
Molekularformel |
C8H20N2 |
Molekulargewicht |
144.26 g/mol |
IUPAC-Name |
1,1-dimethyl-2,2-di(propan-2-yl)hydrazine |
InChI |
InChI=1S/C8H20N2/c1-7(2)10(8(3)4)9(5)6/h7-8H,1-6H3 |
InChI-Schlüssel |
RBNYXIGJGQNCFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


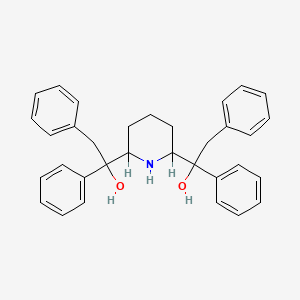

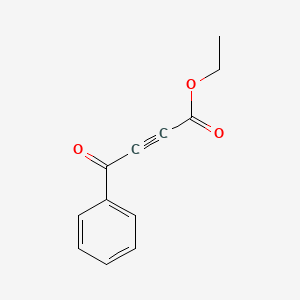
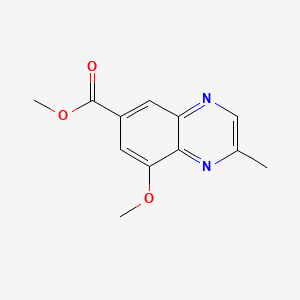
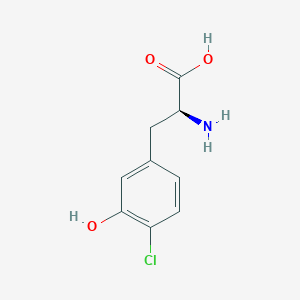
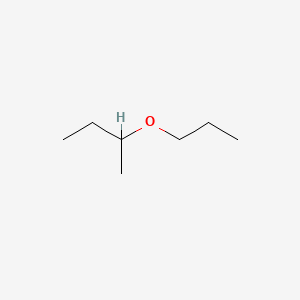
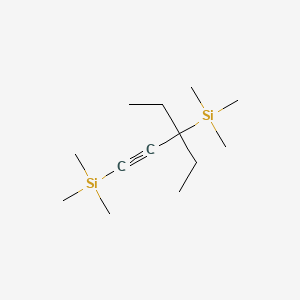

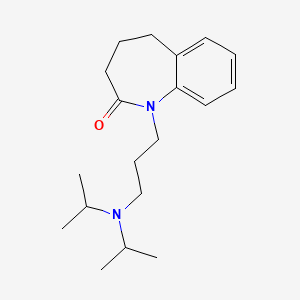
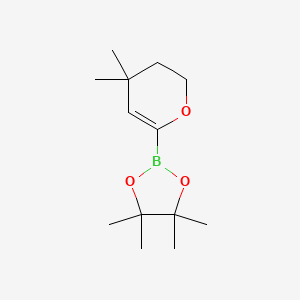

![3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol](/img/structure/B13940815.png)

![1-Bromo-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13940827.png)
